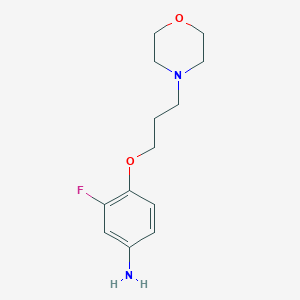
3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline, also known as MPFA, is a highly functionalized organic compound. It has a molecular formula of C13H19FN2O2 and a molecular weight of 254.305 . It is commonly used in various fields of research and industry.
Synthesis Analysis
The synthesis of this compound involves several steps . The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid and was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This resulted in 4-(2-fluoro-4-nitrophenyl)morpholine, followed by its nitro group reduction with Fe/NH4Cl . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19FN2O2/c14-12-10-11(15)2-3-13(12)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9,15H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Antimicrobial Activity
3-Fluoro-4-(morpholin-4-yl)aniline has been used as a precursor in the synthesis of various Schiff bases and derivatives with demonstrated antimicrobial activities. These compounds exhibit good antitubercular activities, showcasing the potential of 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline in developing new antimicrobial agents (Başoğlu et al., 2012).
Catalysis and Organic Synthesis
The compound has been explored in the context of Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, demonstrating its role in facilitating the synthesis of useful quinazoline and fused isoindolinone scaffolds. This highlights its utility in catalysis and the synthesis of complex organic molecules (Wu et al., 2021).
Hydrogenation Reactions
In the field of materials science, this compound-related compounds have been used as substrates in the hydrogenation reaction of nitroarenes over gold-supported alumina nanowires catalysts. This research shows potential applications in the pharmaceutical industry for the hydrogenation of nitro compounds to amines (Shanmugaraj et al., 2020).
Kinase Inhibition for Cancer Therapy
The molecule has also been part of studies investigating c-Met kinase inhibitors, important in cancer therapy. Docking and quantitative structure–activity relationship studies have provided insights into the molecular features contributing to high inhibitory activity, illustrating the potential of derivatives in targeted cancer treatments (Caballero et al., 2011).
Fluorination Reagents and Stability
Research into fluorinating agents has revealed that derivatives of this compound, like morpholinodifluorosulfinium tetrafluoroborate, offer enhanced thermal stability and ease of handling. These findings are significant for the development of safer and more efficient fluorinating reagents in organic synthesis (L’Heureux et al., 2010).
Anticancer Activity
Moreover, s-triazine dipeptide derivatives containing morpholine have shown promising anticancer activity, especially against breast cancer cell lines. This suggests potential therapeutic applications of this compound derivatives in treating hormone receptor-positive breast cancer (Malebari et al., 2021).
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline are not mentioned in the available resources, it’s clear that this compound has numerous potential applications in various fields of research and industry. Its role as a key intermediate in the synthesis of various chemotherapeutic agents suggests potential for further exploration in drug development .
Properties
IUPAC Name |
3-fluoro-4-(3-morpholin-4-ylpropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2/c14-12-10-11(15)2-3-13(12)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWGARGGRSPJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-Ethoxy-3-methylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2981533.png)
![3-(3-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2981535.png)
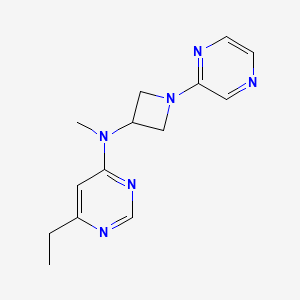
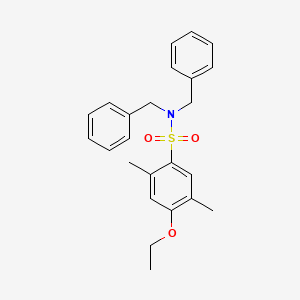
![3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2981542.png)
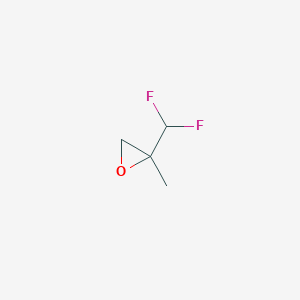
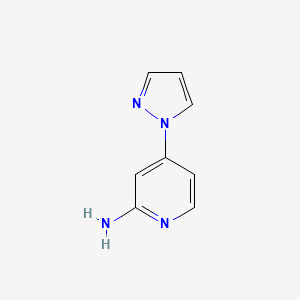
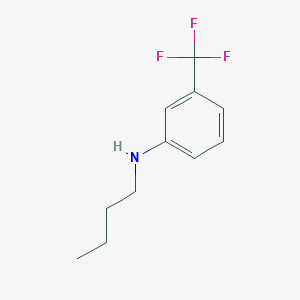
![3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2981546.png)
![7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate](/img/structure/B2981548.png)
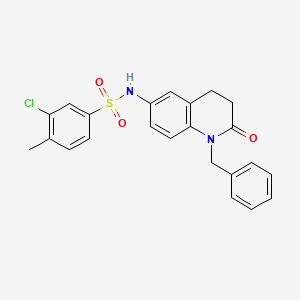
![2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2981552.png)
![N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide](/img/structure/B2981553.png)
![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2981555.png)
